molecular formula C22H16N2O5S B349210 6-Methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886171-17-1

6-Methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349210
CAS No.: 886171-17-1
M. Wt: 420.4g/mol
InChI Key: OGCZCGMJWCOWSJ-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 3-methoxyphenyl group at position 1, a 1,3-thiazol-2-yl moiety at position 2, and a methoxy group at position 6. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The presence of electron-donating methoxy groups and the electron-deficient thiazole ring in this compound may influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

6-methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-27-13-5-3-4-12(10-13)18-17-19(25)15-7-6-14(28-2)11-16(15)29-20(17)21(26)24(18)22-23-8-9-30-22/h3-11,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCZCGMJWCOWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, indicating the presence of methoxy groups, a thiazole ring, and a chromeno-pyrrole structure.

Structural Features

The compound features:

  • Methoxy Groups : Contribute to lipophilicity and may enhance biological activity.
  • Thiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Chromeno-Pyrrole Core : This structural motif is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with thiazole and chromeno structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole show activity against various bacterial strains, suggesting that the thiazole moiety in this compound may contribute similarly to its antimicrobial efficacy.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a notable study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Reduction in Cell Viability : Notable decrease in cell viability at concentrations above 10 µM.
  • Apoptotic Induction : Increased levels of pro-apoptotic markers were observed.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses.

Toxicity Studies

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight Key Distinguishing Features
This compound 3-Methoxyphenyl 1,3-Thiazol-2-yl C22H16N2O5S 444.44* Single methoxy on phenyl; thiazole heterocycle
1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-...dione 3,4-Dimethoxyphenyl 1,3-Thiazol-2-yl C23H18N2O6S 450.47 Extra methoxy on phenyl; higher lipophilicity
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-...dione Phenyl 3-(Diethylamino)propyl C25H28N2O4 420.50 Aliphatic amine chain; enhanced basicity
2-Alkyl-1-aryl derivatives (e.g., Vydzhak et al., 2008 ) Aryl Alkyl Varies ~380–430 Flexible alkyl chains; tunable hydrophobicity

*Calculated based on structural adjustments from .

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenyl analog exhibits higher lipophilicity due to an additional methoxy group compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Influences: The thiazol-2-yl group in the target compound and provides a rigid, planar heterocycle capable of π-π stacking and hydrogen bonding, unlike alkyl substituents in Vydzhak’s derivatives . Bulky substituents like diethylaminopropyl may sterically hinder interactions with biological targets compared to smaller groups.

Synthetic Accessibility :

  • Thiazole-containing derivatives (target compound and ) require precise multicomponent reactions , while alkyl-substituted analogs are synthesized via simpler nucleophilic substitutions.

Preparation Methods

Multicomponent Cyclization Approach

The multicomponent reaction (MCR) strategy has emerged as a cornerstone for synthesizing chromeno[2,3-c]pyrrole derivatives. A seminal study demonstrated the one-pot condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate 1 {1}, aryl aldehydes 2 {1–26}, and primary amines 3 {1–27} in ethanol under reflux conditions . For the target compound, 3-methoxybenzaldehyde and 2-aminothiazole serve as critical reactants. The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization, yielding the chromeno-pyrrole core (Fig. 1).

Optimization Insights

  • Solvent System : Ethanol with 10% acetic acid enhances protonation of intermediates, achieving yields up to 78% .

  • Temperature : Reflux at 80°C for 20 hours ensures complete cyclization, monitored via TLC .

  • Workup : Crystallization from ethanol purifies the product without chromatography .

(3+2) Cycloaddition Reactions

A complementary route involves (3+2) dipolar cycloaddition to construct the thiazole ring post-core formation. Ninhydrin and α-amino acids generate azomethine ylides, which react with thiazole-based dipolarophiles . For instance, maleimide derivatives facilitate spiro-annulation at the pyrrole moiety, introducing the thiazol-2-yl group (Table 1).

Table 1: Cycloaddition Conditions for Thiazole Incorporation

DipolarophileSolventTemp (°C)Yield (%)
MaleimideDMF10065
IsothiocyanateEthanol8058
Malic AnhydrideToluene11052

This method offers modularity but requires stringent anhydrous conditions to prevent hydrolysis of the thiazole ring .

A sequential approach isolates intermediates for precise functional group introduction:

Step 1: Chromeno-Pyrrole Core Synthesis
Methyl 4-(2-hydroxy-5-methoxyphenyl)-2,4-dioxobutanoate undergoes cyclocondensation with 3-methoxyaniline in DMF at 120°C, forming the dihydrochromeno-pyrrole scaffold in 85% yield .

Step 2: Thiazole Ring Installation
The intermediate reacts with 2-bromothiazole via Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos, achieving 70% yield . Key parameters include:

  • Catalyst Loading : 5 mol% Pd(OAc)₂ .

  • Ligand : Xantphos (10 mol%) suppresses β-hydride elimination .

  • Base : Cs₂CO₃ ensures deprotonation without side reactions .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Multicomponent 78>95High
Cycloaddition 6590Moderate
Stepwise 70>98Low

The multicomponent approach excels in atom economy but faces challenges in regioselectivity. Conversely, stepwise synthesis offers superior control at the expense of longer reaction sequences .

Mechanistic Considerations and Byproduct Formation

The multicomponent pathway’s success hinges on stabilizing the enolate intermediate through hydrogen bonding with acetic acid . Common byproducts include:

  • Open-Chain Adducts : Formed under suboptimal temperatures (<70°C) .

  • Over-Oxidation Products : Mitigated by inert atmospheres .

Green Chemistry Innovations

Recent advances substitute traditional solvents with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 75% yield . Microwave-assisted synthesis cuts reaction time from 20 hours to 45 minutes, albeit with a 5% yield reduction .

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